BenchChemオンラインストアへようこそ!

A-841720

Group I mGluR pharmacology Receptor selectivity profiling CNS drug discovery

A-841720 is a high-potency (IC50 10 nM), non-competitive mGlu1 antagonist. Its unique 34-fold mGlu5 selectivity window enables differential group I mGluR blockade. Validated in inflammatory (ED50 23 μmol/kg) and neuropathic pain (ED50 27-28 μmol/kg) models without tolerance induction, making it a superior tool for chronic dosing studies.

Molecular Formula C17H21N5OS
Molecular Weight 343.4 g/mol
CAS No. 869802-58-4
Cat. No. B1664755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-841720
CAS869802-58-4
Synonyms9-dimethylamino-3-(N-hexamethyleneiminyl)-3H-5-thia-1,3,6-triazafluoren-4-one
A-841720
Molecular FormulaC17H21N5OS
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCN(C)C1=C2C3=C(C(=O)N(C=N3)N4CCCCCC4)SC2=NC=C1
InChIInChI=1S/C17H21N5OS/c1-20(2)12-7-8-18-16-13(12)14-15(24-16)17(23)22(11-19-14)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10H2,1-2H3
InChIKeyGYWGXEGOXODOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-841720 (CAS 869802-58-4): A Potent and Selective mGlu1 Receptor Antagonist for Pain and Neuroscience Research


A-841720 (CAS 869802-58-4) is a small-molecule, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGlu1), a G-protein coupled receptor implicated in central sensitization of pain and various neurological functions. Characterized by a pyridothienopyrimidinone core (C17H21N5OS, MW 343.45 g/mol), it demonstrates high potency and selectivity for mGlu1 over the closely related group I receptor mGlu5 . Developed by Merz Pharmaceuticals GmbH, A-841720 has been extensively validated in recombinant and native receptor assays, as well as in vivo models of inflammatory and neuropathic pain [1]. Its profile is defined by consistent nanomolar IC50 values against human and rat mGlu1 receptors and a well-documented, albeit narrow, therapeutic window in preclinical studies [2].

A-841720 (CAS 869802-58-4): Why mGlu1 Antagonist Selection Demands Scrutiny Beyond Class Affiliation


The pharmacological profile of mGlu1 receptor antagonists is not uniform; critical differences in potency, subtype selectivity, and off-target activity profiles preclude direct substitution among in-class compounds for scientific research. A-841720 distinguishes itself through a specific combination of high nanomolar potency at human mGlu1 (IC50 10 nM) and a moderate selectivity window (~34-fold) over the homologous mGlu5 receptor . This selectivity profile differs markedly from other tool compounds like JNJ16259685 (>1000-fold selectivity) [1] or LY367385 (micromolar potency, >10-fold selectivity) . Consequently, experimental outcomes, particularly those assessing the functional interplay between group I mGluRs or in vivo behavioral readouts, are highly sensitive to the choice of antagonist. Furthermore, the documented lack of tolerance development with repeated A-841720 dosing is a specific attribute that may not be extrapolated to other mGlu1 antagonists and is essential for certain chronic dosing paradigms [2].

Quantitative Differentiation of A-841720 (CAS 869802-58-4): A Comparative Evidence Guide for Procurement Decisions


mGlu1 vs. mGlu5 Selectivity: A-841720's ~34-Fold Window Contrasts with >100-Fold Selectivity of JNJ16259685 and YM-298198

A-841720 exhibits a selectivity window of approximately 34-fold for human mGlu1 (IC50 = 10 nM) over human mGlu5 (IC50 = 342 nM) [1]. In contrast, the mGlu1 antagonists JNJ16259685 and YM-298198 display significantly larger selectivity margins of roughly 1000-fold and >100-fold, respectively, over mGlu5 [2]. This quantitative difference in selectivity profile is critical: A-841720's moderate window means that at higher concentrations, significant mGlu5 antagonism occurs, whereas JNJ16259685 and YM-298198 maintain a much cleaner mGlu1-specific signal across a broader concentration range.

Group I mGluR pharmacology Receptor selectivity profiling CNS drug discovery

In Vivo Analgesic Efficacy: A-841720's ED50 Values in Neuropathic Pain Models vs. Reported Activity of EMQMCM

In the rat sciatic nerve chronic constriction injury (CCI) model of neuropathic pain, A-841720 demonstrated robust reversal of mechanical allodynia with an ED50 of 28 μmol/kg (i.p.) [1]. Similarly, in the L5-L6 spinal nerve ligation (SNL) model, the ED50 was 27 μmol/kg [1]. While direct head-to-head in vivo comparisons are limited, the mGlu1 antagonist EMQMCM was reported to exhibit weaker neuroprotective activity in vitro (IC50 ~1 μM) compared to mGlu5 antagonists [2], suggesting that A-841720's potent in vivo efficacy at relatively low micromolar doses represents a significant pharmacological advantage for pain research.

Chronic pain models In vivo pharmacology Neuropathic pain

Cognitive Impairment vs. Analgesia: A-841720's Narrow Therapeutic Window Compared to VU0469650's Claimed CNS Penetration without Motor Effects

A key differentiating factor for A-841720 is its documented narrow therapeutic window. Analgesic effects are observed at doses (ED50 ~23-43 μmol/kg for inflammatory pain) that also produce significant motor impairment and cognitive deficits in rat models [1]. Specifically, A-841720 impairs spatial memory at 3 mg/kg, a dose overlapping with analgesic efficacy in the formalin test (1 mg/kg) [2]. In contrast, the negative allosteric modulator VU0469650 is reported to be a potent (IC50 = 99 nM) and selective mGlu1 modulator with CNS exposure in rats, but without reports of motor side effects at efficacious doses [3]. This suggests VU0469650 may offer a more favorable therapeutic window for certain behavioral studies.

Therapeutic window CNS side effects Behavioral pharmacology

Tolerance Profile: A-841720 Lacks Tolerance Development Upon Repeated Dosing in Fear Conditioning

In a contextual fear-conditioning paradigm, repeated treatment with A-841720 (10 mg/kg, i.p.) for 5 days did not diminish the impairing effect of a subsequent challenge dose, indicating a lack of tolerance development [1]. This is a specific, experimentally validated feature of A-841720. While comparative data on tolerance for other mGlu1 antagonists (e.g., JNJ16259685, YM-298198, VU0469650) are not readily available in the primary literature, the absence of tolerance is a critical consideration for experimental designs requiring repeated or chronic drug administration.

Tolerance Chronic dosing Behavioral pharmacology

Potency at Recombinant Human mGlu1: A-841720 (IC50 10 nM) vs. LY367385 (IC50 8.8 μM) – A 880-Fold Difference

A-841720 exhibits high potency at the recombinant human mGlu1 receptor, with an IC50 of 10 nM in calcium mobilization assays [1]. In stark contrast, the older mGlu1a-selective antagonist LY367385 has a reported IC50 of 8.8 μM for inhibiting quisqualate-induced phosphoinositide hydrolysis . This represents an approximately 880-fold difference in potency, establishing A-841720 as a far more potent tool for in vitro experiments requiring mGlu1 blockade.

Receptor pharmacology Potency comparison In vitro assays

Broad Off-Target Selectivity: A-841720 Shows No Significant Activity at 75+ Other Targets

Beyond its selectivity over mGlu5, A-841720 has been profiled against a broad panel of over 75 neurotransmitter receptors, ion channels, and transporters, showing no significant activity (defined as <50% inhibition at 10 μM) [1]. While similar broad profiling data are available for other mGlu1 antagonists (e.g., VU0469650 shows >100-fold selectivity over mGlu2-8 and 68 other GPCRs ), the specific panel and lack of activity at key CNS targets (e.g., NMDA receptors, dopamine transporters) are explicitly documented for A-841720. This minimizes the risk of confounding off-target effects in complex biological systems.

Selectivity profiling Off-target activity Assay development

Validated Research Applications of A-841720 (CAS 869802-58-4): Translating Comparative Evidence into Experimental Design


Mechanistic Studies of Group I mGluR Interplay in CNS Function

Researchers investigating the functional interplay between mGlu1 and mGlu5 receptors can leverage A-841720's moderate 34-fold selectivity window. At lower concentrations (e.g., ≤100 nM), A-841720 serves as a selective mGlu1 antagonist. At higher concentrations (≥1 μM), it produces combined mGlu1/mGlu5 blockade. This concentration-dependent shift in selectivity, quantitatively defined by IC50 values of 10 nM (mGlu1) and 342 nM (mGlu5), allows for the dissection of group I mGluR contributions within a single experimental system [1]. This contrasts with highly selective tools like JNJ16259685, which maintain strict mGlu1 specificity across a wide concentration range, and may be less suited for exploring synergistic receptor interactions.

Preclinical Pain Research Requiring Validated In Vivo Efficacy Benchmarks

For studies in inflammatory and neuropathic pain, A-841720 provides a well-characterized reference compound with established in vivo ED50 values: 23 μmol/kg (CFA-induced inflammatory pain) and 27-28 μmol/kg (SNL and CCI neuropathic pain models) [2]. These quantitative benchmarks enable direct comparison of novel compounds or genetic models against a standard mGlu1 antagonist with robust efficacy. The availability of both inflammatory and neuropathic pain ED50s within a single compound profile streamlines experimental design and facilitates cross-model comparisons.

Chronic Dosing Studies in Behavioral Pharmacology

The explicit documentation that A-841720 does not induce tolerance following repeated administration (5-day treatment in fear conditioning) makes it a unique tool for chronic dosing paradigms [3]. Investigators designing long-term behavioral studies can rely on A-841720 to maintain consistent pharmacological activity over time, avoiding the confounding variable of tolerance that may arise with other, less well-characterized mGlu1 antagonists. This is particularly relevant for studies modeling chronic pain states or long-term cognitive assessments.

In Vitro Assays Demanding High Potency mGlu1 Blockade

Given its high potency (IC50 = 10 nM at human mGlu1), A-841720 is the preferred tool for in vitro assays where low concentrations are required to minimize vehicle effects, solubility issues, or off-target interactions at high micromolar concentrations [1]. In contrast to the micromolar potency of older antagonists like LY367385 (IC50 = 8.8 μM) , A-841720 achieves complete mGlu1 blockade at nanomolar concentrations, ensuring cleaner experimental conditions and more reliable results in sensitive biochemical and cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-841720

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.